molecular formula C16H21NO4S B8611056 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylicacid

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylicacid

Cat. No.: B8611056
M. Wt: 323.4 g/mol
InChI Key: CFOPWPUEKDDDFO-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid is a chiral compound used in organic synthesis. It features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenylthio group. This compound is often employed as a building block in the synthesis of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

    Addition of the Phenylthio Group: The phenylthio group is added via a nucleophilic substitution reaction using a phenylthiol reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control and the use of efficient catalysts, are employed to maximize yield and purity.

Types of Reactions:

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.

Major Products Formed:

    Sulfoxides and Sulfones: from oxidation.

    Alcohols: from reduction.

    Amines: from deprotection of the tert-butoxycarbonyl group.

Scientific Research Applications

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid is used in various scientific research applications:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The tert-butoxycarbonyl group serves as a protecting group for the amine, allowing selective reactions at other sites. The phenylthio group can participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid
  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(ethylthio)pyrrolidine-2-carboxylic acid

Comparison:

  • Uniqueness: The phenylthio group in (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid provides unique reactivity compared to methylthio or ethylthio analogs. The aromatic ring in the phenylthio group can participate in π-π interactions and redox reactions, offering distinct chemical properties.

Properties

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H21NO4S/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)22-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1

InChI Key

CFOPWPUEKDDDFO-STQMWFEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2

Origin of Product

United States

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